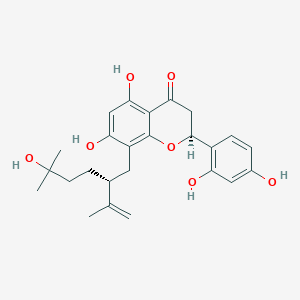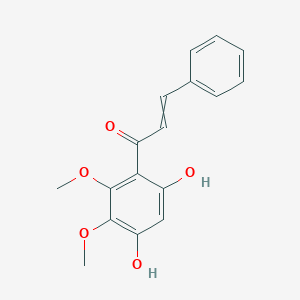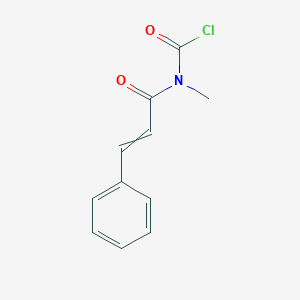
Methyl(3-phenylacryloyl)carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(3-phenylacryloyl)carbamyl chloride is a chemical compound characterized by the presence of a carbamoyl chloride group attached to a methylated phenylacryloyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-phenylacryloyl)carbamyl chloride typically involves the reaction of an appropriate amine with phosgene or a similar chlorinating agent. The general reaction can be represented as follows: [ \text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{[R}_2\text{NH}_2\text{]}+\text{Cl}- ] Alternatively, the compound can be synthesized by the addition of hydrogen chloride to an isocyanate: [ \text{RNCO} + \text{HCl} \rightarrow \text{RNHCOCl} ]
Industrial Production Methods: Industrial production of carbamoyl chlorides, including this compound, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phosgene or other chlorinating agents in a controlled environment is common .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(3-phenylacryloyl)carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with alcohols, phenols, and amines to form corresponding carbamates and ureas.
Hydrolysis: Reacts with water to form carbamic acids and hydrochloric acid.
Oxidation and Reduction: Can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Alcohols and Phenols: React under mild conditions to form carbamates.
Amines: React to form ureas and substituted ureas.
Major Products:
Carbamates: Formed from reactions with alcohols and phenols.
Ureas: Formed from reactions with amines.
Carbamic Acids: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Methyl(3-phenylacryloyl)carbamyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceutical Research: Investigated for its potential in drug development, particularly in the synthesis of amide-containing molecules and heterocycles.
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl(3-phenylacryloyl)carbamyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable bonds with various nucleophiles, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in organic synthesis and pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Dimethylcarbamoyl Chloride: Similar in structure but with two methyl groups attached to the nitrogen.
Ethylcarbamoyl Chloride: Contains an ethyl group instead of a methyl group.
Phenylcarbamoyl Chloride: Contains a phenyl group attached to the nitrogen.
Uniqueness: Methyl(3-phenylacryloyl)carbamyl chloride is unique due to the presence of the phenylacryloyl moiety, which imparts specific reactivity and properties not found in simpler carbamoyl chlorides .
Eigenschaften
CAS-Nummer |
54256-42-7 |
|---|---|
Molekularformel |
C11H10ClNO2 |
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
N-methyl-N-(3-phenylprop-2-enoyl)carbamoyl chloride |
InChI |
InChI=1S/C11H10ClNO2/c1-13(11(12)15)10(14)8-7-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
VNWREJGHKGOVEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C=CC1=CC=CC=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
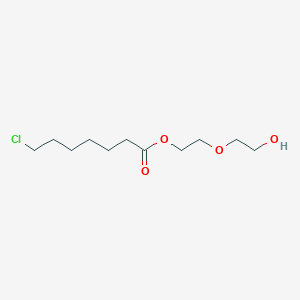

![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
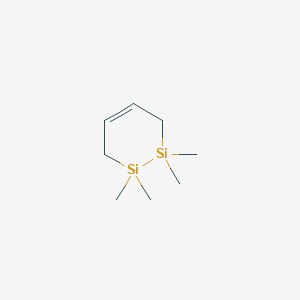
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
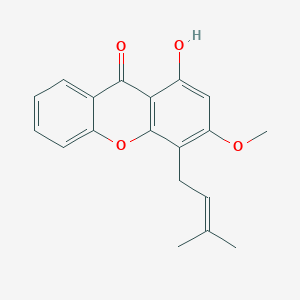
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
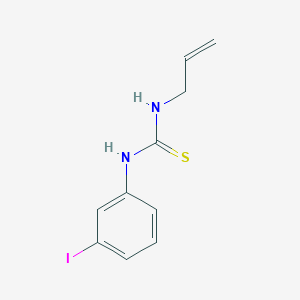

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
